2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzoyl chloride with 3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazole-5-amine under controlled conditions to form the desired acetamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 3-(2-chlorophenyl)-4’-methoxy-3-(p-tosyl)propiophenone
- 4-[2-(4-acetyl-3-hydroxy-2-propylphenoxy)ethoxy]-3-chlorophenyl]acetic acid
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of a chlorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClN3O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-10-27-16-9-6-14(12-17(16)26-2)19-23-20(28-24-19)22-18(25)11-13-4-7-15(21)8-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,22,23,24,25) |
InChI Key |
DJRMHAOKSCRFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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